4-[(3,4-Difluorophenyl)methyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPRWLJTBFXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444087 | |
| Record name | 4-[(3,4-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203860-03-1 | |
| Record name | 4-[(3,4-Difluorophenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203860-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of the 4-[(3,4-Difluorophenyl)methyl]piperidine Core
Retrosynthetic Disconnection Analysis of the Piperidine (B6355638) Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, several disconnections are plausible.
A primary disconnection can be made at the bond between the piperidine ring's C4 position and the benzylic carbon of the side chain. This leads to a 4-substituted piperidine synthon (e.g., a 4-halopiperidine or a piperidine-4-one) and a (3,4-difluorophenyl)methyl synthon (e.g., a 3,4-difluorobenzyl halide or a corresponding organometallic reagent). researchgate.net
Alternatively, disconnections within the piperidine ring itself suggest several well-established ring-forming strategies. nih.gov These include:
Hydrogenation/Reduction: The most direct approach involves the reduction of a corresponding 4-[(3,4-difluorophenyl)methyl]pyridine. nih.govnih.gov
Intramolecular Cyclization: This strategy involves the ring closure of a linear precursor containing the necessary atoms to form the six-membered ring. nih.gov
Intermolecular Cyclization (Annulation): This approach builds the ring from two or more separate components, such as a [5+1] annulation involving a five-carbon chain and an amine. nih.gov A common method is the Dieckmann condensation of diesters derived from a primary amine and two equivalents of an acrylate, followed by hydrolysis and decarboxylation to yield a 4-piperidone (B1582916). dtic.mil
Preparation of Key 3,4-Difluorophenyl Precursors
The synthesis of the target molecule relies on the availability of key precursors bearing the 3,4-difluorophenyl moiety. These precursors are essential for introducing the fluorinated side chain.
3,4-Difluorobenzyl Halides: 3,4-Difluorobenzyl bromide is a common electrophile used in these syntheses. It can be prepared from 3,4-difluorotoluene (B1333485) via photohalogenation or from 3,4-difluorobenzyl alcohol by reaction with hydrobromic acid and sulfuric acid. chemicalbook.comgoogle.com The reaction of 2,6-difluorotoluene (B1296929) with hydrobromic acid and hydrogen peroxide under illumination provides a method for synthesizing the corresponding benzyl (B1604629) bromide. google.com
3,4-Difluorophenylacetic Acid: This compound serves as a valuable building block for creating the target structure. chemimpex.comscbt.com It can be synthesized from 2,3-difluorotoluene (B1304731) through photohalogenation to form the benzyl halide, followed by a carbonylation reaction. google.com Its fluorinated structure is often explored in the development of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com
Table 1: Key 3,4-Difluorophenyl Precursors and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Use |
|---|---|---|---|---|
| 3,4-Difluorobenzyl bromide | 85118-01-0 | C₇H₅BrF₂ | 207.02 | Alkylating agent for side chain introduction |
Synthetic Routes for Piperidine Ring Formation and Functionalization
The formation of the core piperidine ring is a fundamental step that can be accomplished through several reliable methods.
Hydrogenation of Pyridines: The catalytic hydrogenation of a suitably substituted pyridine (B92270) is a widely used industrial method for piperidine synthesis. nih.gov Various catalysts, including rhodium, nickel, and molybdenum disulfide, can be employed. nih.govnih.gov This method allows for the direct conversion of an aromatic precursor to the saturated heterocyclic ring. researchgate.net
Cyclization Reactions: Intramolecular cyclization of δ-aminoalkanols or the reductive cyclization of γ-carboalkoxynitriles can form the piperidine ring. dtic.mil Intermolecular approaches, such as the reaction between primary amines and acrylates leading to a Dieckmann condensation, are effective for producing 4-piperidone intermediates. dtic.milyoutube.com The Prins reaction, involving the cyclization of homoallylic amines with aldehydes, also provides a route to 4-hydroxypiperidines. youtube.com
Introduction of the (3,4-Difluorophenyl)methyl Side Chain
Attaching the (3,4-difluorophenyl)methyl group to the 4-position of the piperidine ring is a critical transformation.
One common strategy involves the alkylation of a 4-piperidone intermediate . For example, N-protected 4-piperidones can be reacted with a (3,4-difluorophenyl)methylating agent. rsc.org A Wittig reaction using a phosphonium (B103445) ylide derived from a 3,4-difluorobenzyl halide can be performed on an N-protected 4-piperidone to form an exocyclic double bond. google.com This double bond is then subsequently reduced via catalytic hydrogenation to yield the final saturated side chain.
Alternatively, a Grignard reaction can be employed. A Grignard reagent prepared from 3,4-difluorobenzyl bromide can react with an N-protected 4-piperidone to form a tertiary alcohol. Subsequent dehydration and reduction would lead to the desired product.
Synthesis and Diversification of this compound Derivatives
Once the core structure of this compound is synthesized, its secondary amine functionality provides a convenient handle for further diversification, primarily through reactions at the nitrogen atom.
N-Alkylation and N-Acylation Strategies on the Piperidine Nitrogen
The piperidine nitrogen is a nucleophilic center that readily undergoes alkylation and acylation, allowing for the synthesis of a wide array of derivatives. nih.gov
N-Alkylation: This is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. researchgate.netgoogle.com Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netresearchgate.net Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation. sciencemadness.org
N-Acylation: The introduction of an acyl group onto the piperidine nitrogen can be accomplished by reaction with an acyl chloride or acid anhydride. google.commdpi.com These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acidic byproduct.
Table 2: Common Reagents for N-Functionalization of Piperidines
| Reaction Type | Reagent Class | Example Reagent | Base/Solvent System |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl Iodide | K₂CO₃ / DMF researchgate.net |
| N-Alkylation | Alkyl Halide | Benzyl Bromide | K₂CO₃ / DMF researchgate.net |
| Reductive Amination | Aldehyde | Phenylacetaldehyde | Sodium Triacetoxyborohydride / DCE sciencemadness.org |
| N-Acylation | Acyl Chloride | Benzoyl Chloride | Triethylamine / CH₂Cl₂ |
Regioselective Modifications of the Difluorophenyl Ring System
The 3,4-difluorophenyl moiety of the title compound presents specific challenges and opportunities for regioselective modification. Directed lithiation is a powerful tool for achieving regioselectivity on substituted aromatic rings. For instance, in related furan (B31954) systems, the strategic placement of a silyl (B83357) group can direct lithiation to a specific position on the ring. researchgate.net This principle can be extrapolated to the 3,4-difluorophenyl system, where the existing fluorine atoms and the piperidinemethyl substituent would influence the site of metalation.
Furthermore, the generation of pyridyne intermediates from substituted chloropyridines allows for regioselective 3,4-difunctionalization. nih.gov This methodology, involving lithiation and subsequent reaction with Grignard reagents, could be conceptually adapted for the difluorophenyl ring to introduce additional substituents with high regiocontrol. nih.gov The inherent electronic properties of the fluorine atoms on the phenyl ring play a crucial role in directing incoming electrophiles or nucleophiles to specific positions, a factor that is paramount in the design of synthetic routes for analogues.
Side-Chain Elaboration and Linker Modifications
Modifications to the piperidine side-chain are critical for modulating the properties of the molecule. The methylene (B1212753) linker between the difluorophenyl ring and the piperidine core can be varied in length and flexibility. nih.govnih.gov For example, research on related 4-substituted piperidines has shown that extending the side chain from one to multiple methylene units can significantly impact biological activity. nih.gov
The synthesis of such analogues often involves the coupling of a suitably functionalized piperidine with a derivative of 3,4-difluorobenzyl bromide or a related electrophile. Lithiation of pyridines at the side-chain methylene group, followed by reaction with various electrophiles, provides a direct route to more complex substituted pyridines, a strategy that can be applied to the piperidine analogue. researchgate.net These modifications allow for the introduction of a wide array of functional groups, thereby enabling the exploration of structure-activity relationships.
Advanced Synthetic Techniques and Methodological Innovations Applied to Piperidine Structures
The synthesis of piperidine derivatives has been significantly advanced through the development of novel catalytic and stereoselective methods.
Catalytic Approaches in C-C and C-N Bond Formation
The formation of the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that constitute the piperidine ring and its linkage to the difluorophenylmethyl group can be achieved through various catalytic methods. Copper-catalyzed reactions, for example, have been employed for intramolecular C-H amination to form piperidines. acs.org Polystyrene-supported copper complexes have also been utilized as recyclable catalysts for C-C and C-N bond-forming reactions, such as the synthesis of propargylamines, which can be precursors to piperidine structures. nih.gov
Palladium-catalyzed cross-coupling reactions are also central to the synthesis of piperidine derivatives. nih.gov These methods allow for the efficient formation of C-C bonds, for instance, by coupling a piperidine-containing organometallic reagent with a difluorophenyl halide. youtube.com Gold catalysis has also emerged as a powerful tool, enabling the synthesis of substituted piperidines through cyclization reactions. nih.govnih.gov
Stereoselective Synthesis for Chiral this compound Analogues
The introduction of chirality into the piperidine ring is often crucial for biological applications. Asymmetric synthesis of piperidine derivatives can be achieved through several strategies. Rhodium-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted piperidines from arylboronic acids and pyridine derivatives. acs.org This method provides access to chiral piperidines with high enantioselectivity. acs.org
Organocatalysis also offers a powerful approach to stereoselective piperidine synthesis. For example, proline-derived catalysts can be used in Mannich reactions to produce piperidines with high enantiomeric excess. youtube.com Furthermore, chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of pyridines to yield stereo-defined piperidines. nih.gov These advanced techniques are instrumental in the preparation of specific stereoisomers of this compound analogues.
Comprehensive Analytical Characterization for Structural Confirmation
The unambiguous structural elucidation of this compound and its derivatives is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring and the difluorophenyl group. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region. The benzylic protons of the methyl group connecting the two ring systems would likely appear as a doublet. The aromatic protons on the difluorophenyl ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular weight, thereby confirming its elemental composition. For this compound (Molecular Formula: C₁₂H₁₅F₂N), HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass.
The analysis is typically performed using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. nih.govnih.gov The protonated molecule ([M+H]⁺) is commonly observed. The predicted monoisotopic mass for the protonated species is 212.12453 Da. uni.lu
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 212.12453 | 146.0 |
| [M+Na]⁺ | 234.10647 | 152.0 |
| [M-H]⁻ | 210.10997 | 146.6 |
| [M+K]⁺ | 250.08041 | 147.2 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the piperidine ring, the difluorophenyl group, and the methylene bridge.
Key expected vibrational frequencies are detailed in the table below. The presence of a secondary amine (N-H) in the piperidine ring would result in a stretching vibration in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching from the difluorophenyl ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the piperidine and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Crucially, the strong C-F stretching vibrations, characteristic of the difluoro-substitution, are anticipated in the 1100-1300 cm⁻¹ range. nist.govchemicalbook.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Piperidine) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3010 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1020 - 1250 |
| C-F | Stretching | 1100 - 1300 |
Elemental Analysis for Compound Purity Assessment
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₂H₁₅F₂N, and the atomic masses of its constituent elements. mdpi.com
The comparison between the experimentally determined percentages and the calculated theoretical values is a critical purity check. A close correlation confirms the identity and high purity of the sample.
| Element | Symbol | Atomic Mass | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 68.22 |
| Hydrogen | H | 1.008 | 7.16 |
| Fluorine | F | 18.998 | 17.99 |
| Nitrogen | N | 14.007 | 6.63 |
Preclinical Biological and Pharmacological Investigations of 4 3,4 Difluorophenyl Methyl Piperidine and Its Analogues
In Vitro Screening for Diverse Biological Activities
The exploration of piperidine (B6355638) derivatives has revealed a broad spectrum of biological activities. The inherent structural characteristics of the piperidine ring, combined with various substitutions, allow for the modulation of physicochemical properties and interaction with diverse biological targets.
Evaluation of Antimicrobial Efficacy
The antimicrobial potential of piperidine analogues has been investigated against a range of pathogenic bacteria and fungi. The structural features of these analogues, including the nature and position of substituents on the piperidine and associated aromatic rings, play a crucial role in determining their spectrum and potency of activity.
A variety of piperidine derivatives have demonstrated notable antibacterial effects. For instance, certain novel synthesized piperidine derivatives were active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com In one study, specific derivatives showed good activity against Staphylococcus aureus when compared to the standard drug chloramphenicol. biointerfaceresearch.com Another study highlighted a piperidine derivative that exhibited strong inhibitory activity against several bacteria, including Bacillus cereus, E. coli, S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org
Research into fluorinated compounds, which are structurally related to 4-[(3,4-difluorophenyl)methyl]piperidine, has also shown promise. A library of fluorobenzoylthiosemicarbazides was tested for antibacterial activity against Gram-positive bacterial strains, with some derivatives showing activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, novel amides of isoferulic acid featuring a difluoromethyl group demonstrated enhanced antibacterial activity and selectivity towards Mycobacterium smegmatis. nih.gov
The antimicrobial activity of various piperazine (B1678402) derivatives, which share a six-membered heterocyclic ring with piperidine, has also been documented. Certain piperazine compounds have shown effective antibacterial action against human pathogens like Shigella flexneri and S. aureus, including MRSA. ijcmas.com
Table 1: Antibacterial Activity of Selected Piperidine Analogues and Related Compounds
| Compound/Derivative Class | Bacterial Strains Tested | Observed Activity | Reference(s) |
|---|---|---|---|
| Piperidine Derivatives | Staphylococcus aureus, Escherichia coli | Active against both strains. | biointerfaceresearch.com |
| Piperidine Derivative | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, M. luteus | Strong inhibitory activity. | academicjournals.org |
| Fluorobenzoylthiosemicarbazides | Methicillin-sensitive and -resistant Staphylococcus aureus | Active with MICs from 7.82 to 31.25 μg/mL. | nih.gov |
| Difluoromethyl Cinnamoyl Amides | Mycobacterium smegmatis | Selective activity with MIC of 8 µg/mL for some amides. | nih.gov |
| Piperazine Derivatives | Shigella flexneri, S. aureus (including MRSA) | Potent bactericidal activities observed. | ijcmas.com |
| 1,4-Dihydropyridine Derivatives | Mycobacterium smegmatis, Staphylococcus aureus, Escherichia coli | One derivative showed MIC values of 9, 25, and 100 μg.ml−1 respectively. | nih.gov |
The antifungal properties of piperidine analogues have also been a focus of research. Some piperidine derivatives have shown varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net However, in the same study, other tested piperidine compounds displayed no activity against fungal species like Fusarium verticilliodes, Candida utilis, and Penicillium digitatum. academicjournals.orgresearchgate.net
Surfactants based on morpholine (B109124) and piperidine have been investigated for their antifungal properties against drug-susceptible and drug-resistant Candida albicans and Cryptococcus neoformans. researchgate.net Furthermore, a series of nicotinamide (B372718) derivatives were synthesized and evaluated for their antifungal activity, with one compound showing potent activity against C. albicans, including fluconazole-resistant strains, as well as moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton strains. mdpi.com The mechanism of action for this promising compound was linked to the disruption of the fungal cell wall. mdpi.com
Table 2: Antifungal Activity of Selected Piperidine Analogues and Related Compounds
| Compound/Derivative Class | Fungal Pathogens Tested | Observed Activity | Reference(s) |
|---|---|---|---|
| Piperidine Derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition. | researchgate.net |
| Morpholine and Piperidine-based Surfactants | Candida albicans, Cryptococcus neoformans | Antifungal properties observed. | researchgate.net |
| Nicotinamide Derivatives | Candida albicans (including fluconazole-resistant strains), other Candida spp., Cryptococcus neoformans, Trichophyton spp. | Potent to moderate activity, with one compound having an MIC of 0.25 μg/mL against C. albicans. | mdpi.com |
Assessment of Antiproliferative and Cytotoxic Potential in Cancer Cell Lines
The cytotoxic and antiproliferative effects of piperidine-containing compounds against various cancer cell lines have been a significant area of investigation, with some analogues demonstrating promising activity.
Analogues of this compound have shown notable antiproliferative activity against human leukemia cell lines. For example, a 3,3-difluorinated imatinib (B729) derivative demonstrated an IC₅₀ value of 35.8 μM in K562 chronic myeloid leukemia cells. mdpi.com In another study, a series of embelin (B1684587) derivatives were synthesized and evaluated against several hematologic tumor cell lines, with some compounds exhibiting good cytotoxic activity in K562 cells, with IC₅₀ values as low as 0.92 µM. ulpgc.es These derivatives also showed activity against HEL (acute erythroid leukemia) and HL-60 (acute myeloid leukemia) cell lines. ulpgc.es
Furthermore, piperine, a natural product containing a piperidine ring, has been shown to be more cytotoxic to K562-derived multidrug-resistant cells than to the parental K562 cell line, suggesting it can induce collateral sensitivity. semanticscholar.org Arylpiperazine derivatives have also been investigated, with one compound showing a cytotoxic effect against human leukemia cells (HL-60) with an IC₅₀ of 60.2 nM. nih.gov
Table 3: Antiproliferative Activity of Selected Analogues against Human Leukemia Cell Lines
| Compound/Derivative Class | Leukemia Cell Line(s) | IC₅₀ / Activity | Reference(s) |
|---|---|---|---|
| 3,3-Difluorinated Imatinib Derivative | K562 | 35.8 μM | mdpi.com |
| Embelin Derivatives | K562, HEL, HL-60 | 0.92 - 3.30 µM | ulpgc.es |
| Piperine | K562 (and multidrug-resistant derivatives) | Selectively cytotoxic to multidrug-resistant cells. | semanticscholar.org |
| Arylpiperazine Derivative | HL-60 | 60.2 nM | nih.gov |
| CDDD11-8 | MV4-11, MOLM-13 | Potent inhibition of proliferation. | researchgate.net |
The cytotoxic potential of piperidine analogues extends beyond leukemia to other cancer types. For instance, a 3,3-difluorinated imatinib derivative was found to be more potent than imatinib against the A549 lung cancer cell line, with an IC₅₀ value of 7.2 μM. mdpi.com A series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs displayed selective toxicity for malignant cells, with some analogues having submicromolar CC₅₀ values against neoplastic HSC-2, HSC-4, and HL-60 cells. researchgate.net
Fluorinated compounds have also been a focus in this area. A study on fluorinated aminophenylhydrazines revealed that a compound with five fluorine atoms had the strongest cytotoxic effect on A549 lung cancer cells, with an IC₅₀ of 0.64 μM. nih.govmdpi.com Additionally, phenylsulfonylpiperazine derivatives have been tested against breast cancer cell lines, with one compound showing an IC₅₀ of 4.48 µM in MCF7 cells. semanticscholar.org
Table 4: Cytotoxic Effects of Selected Analogues in Other Malignant Cell Models
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ / Activity | Reference(s) |
|---|---|---|---|
| 3,3-Difluorinated Imatinib Derivative | A549 (Lung) | 7.2 μM | mdpi.com |
| 3,5-Bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar CC₅₀ values for some analogues. | researchgate.net |
| Fluorinated Aminophenylhydrazines | A549 (Lung) | 0.64 μM for a compound with five fluorine atoms. | nih.govmdpi.com |
| Phenylsulfonylpiperazine Derivative | MCF7 (Breast) | 4.48 µM | semanticscholar.org |
| Dihydropyridine Carboxylic Acids | HCT-15 (Colorectal) | Two compounds showed IC₅₀ values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM. | mdpi.com |
| 3-Benzyl-5-arylidenefuran-2(5H)-ones | HL-60, HCT-8, SF295, MDA-MB-435 | Moderate cytotoxicity, with one compound having an IC₅₀ of 8.9 μM for HL-60. | mdpi.com |
Investigation of Receptor and Enzyme Modulatory Activities
The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for neuronal communication, has been a significant target in drug discovery. Overactivation of this receptor is implicated in various neurological disorders. google.com Piperidine derivatives have been investigated as antagonists of the NMDA receptor, with a particular focus on achieving selectivity for specific subtypes, such as those containing the NR2B subunit. google.comgoogle.com This selectivity is pursued to develop therapeutic agents with improved side-effect profiles compared to non-selective antagonists. google.com
Research has led to the development of new carboxylic acid amide derivatives incorporating a piperidine structure that demonstrate high efficacy and selectivity as NMDA receptor antagonists. google.comquickcompany.in Many of these compounds are reported to be selective for the NR2B subtype. google.comquickcompany.in This subtype-selective antagonism is often achieved through interaction with an allosteric modulatory site on the NR2B subunit, also known as the ifenprodil (B1662929) binding site. google.com For instance, certain piperidine derivatives have been found to bind specifically with the NR1/NR2B receptor, suggesting their potential use as analgesics with potentially fewer motor and psychotic side effects. google.com The development of antagonists acting at the glutamate (B1630785) binding site has also been a fruitful area, with compounds like (R)-2-amino-5-phosphonopentanoate ((R)-AP5) and its analogues showing how modifications to an amino acid scaffold can produce potent and selective NMDA receptor blockade. nih.gov The structural relationship between various piperidine-containing compounds and their affinity for NMDA receptor subtypes continues to be an active area of investigation to optimize therapeutic potential. researchgate.net
Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle, and their hyperactivation is a hallmark of many cancers. nih.govrsc.org The inhibition of the cyclin D–CDK4/6 complex can induce G1 phase cell cycle arrest and represents a promising strategy for cancer treatment. nih.govrsc.org Piperidine-containing scaffolds have been instrumental in the design of selective CDK4/6 inhibitors. nih.gov
The rationale for incorporating a piperidine ring into these inhibitors often relates to achieving greater selectivity and improving physicochemical properties. For example, the introduction of a bulky piperidine ring has been used as a strategy to decrease inhibitory activity against other kinases like CDK1/2, thereby enhancing selectivity for CDK4/6. nih.gov In the development of inhibitors based on a 4,6-disubstituted pyrimidine (B1678525) scaffold, optimization of a piperidine group at the periphery of the ATP binding site was shown to be a key factor. nih.gov While initial compounds showed modest CDK2 activity, further exploration of the piperidine moiety led to analogues with significantly improved potency for CDK9, another important cancer target, and demonstrated that the activities could be uncoupled from CDK2 inhibition. nih.gov This highlights the versatility of the piperidine scaffold in fine-tuning kinase inhibitor selectivity and potency. nih.govnih.gov The design and development of such inhibitors are increasingly recognized as a paradigm shift in anticancer approaches, with several approved drugs validating this strategy. rsc.org
Table 1: Examples of Piperidine-Containing Scaffolds in Kinase Inhibition
| Scaffold/Compound Class | Target Kinase(s) | Key Finding | Citation(s) |
|---|---|---|---|
| 4,6-Disubstituted Pyrimidines | CDK9, CDK2 | Optimization of a piperidine moiety led to a potent inhibitor (15 nM) of the HSF1 phenotypic pathway and high potency against CDK9 (3 nM). | nih.gov |
| Pyridine-based Scaffolds | CDK4/6 | Introduction of a bulky piperidine ring aimed to decrease CDK1/2 activity and improve water solubility, enhancing selectivity for CDK4/6. | nih.gov |
The piperidine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous pharmaceuticals and natural products. researchgate.netmdpi.com Beyond receptor and enzyme modulation for neurological and oncological targets, piperidine derivatives have demonstrated a broad range of other potential biological activities, including significant antiviral and antidepressant effects. researchgate.netnih.govresearchgate.net The introduction of fluorine atoms into organic molecules, including piperidine derivatives, is a known strategy to enhance bioavailability, metabolic stability, and interaction with target proteins. nih.gov
Antidepressant Effects: Several studies have reported the antidepressant-like activities of novel piperidine derivatives. researchgate.netanadolu.edu.trnih.gov In preclinical models such as the tail suspension and modified forced swimming tests, certain derivatives were shown to reduce immobility time in mice, an indicator of antidepressant efficacy. researchgate.netanadolu.edu.tr Mechanistic studies suggest these effects may be mediated through the monoaminergic and opioidergic systems. researchgate.netanadolu.edu.tr For example, the antidepressant-like effects of some derivatives were reversed by pre-treatment with agents that deplete serotonin (B10506) or catecholamines, while others were blocked by an opioid antagonist like naloxone. researchgate.netanadolu.edu.tr Other research has focused on developing piperidine derivatives that act as selective serotonin reuptake inhibitors (SSRIs) or have high affinity for serotonin receptors like 5-HT1A and 5-HT7, which are established targets for antidepressant drugs. nih.gov
Table 2: Investigated Mechanisms of Antidepressant-like Activity in Piperidine Derivatives
| Derivative Class | Proposed Mechanism(s) | Test Models | Citation(s) |
|---|---|---|---|
| Novel 1-(4-(substitutedpiperidin-1-yl)phenyl)ethan-1-one derivatives | Modulation of monoaminergic and opioidergic systems | Tail Suspension Test, Modified Forced Swimming Test | researchgate.netanadolu.edu.tr |
| Novel alkoxy-piperidine derivatives | Serotonin reuptake inhibition; 5-HT1A/5-HT7 receptor binding | Forced Swimming Test, Tail Suspension Test | nih.gov |
| 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives | Inhibition of biogenic amine reuptake | Reserpine interaction test, Synaptosomal uptake assays | nih.gov |
Antiviral Effects: The piperidine scaffold has also been explored for its antiviral potential. nih.govresearchgate.net A study investigating new N-substituted piperidine derivatives found them to be effective against the influenza A/Swine/Iowa/30 (H1N1) virus in vitro, with activity comparable to or exceeding that of commercial antiviral drugs. nih.gov In another example, piperidine alkaloids isolated from the plant Senna spectabilis demonstrated potential as anti-Chikungunya virus (CHIKV) agents in vitro. nih.gov Furthermore, piperidine-substituted purines have been synthesized and investigated for their potential activity against viruses such as HIV and influenza. researchgate.net These findings underscore the potential of piperidine-based compounds in the development of new antiviral therapies. nih.govnih.gov
Mechanistic Elucidation of Cellular Responses (In Vitro)
Apoptosis, or programmed cell death, is a critical cellular process, and its induction is a primary mechanism of action for many therapeutic agents, particularly in oncology. researchgate.netnih.gov Piperidine derivatives have been shown to induce cytotoxic effects in cancer cells, and a key area of investigation is whether this cell death occurs via apoptosis. researchgate.netnih.gov Elucidating the specific pathways of apoptosis induction is crucial for understanding the therapeutic potential and mechanism of a compound. nih.gov
A biochemical hallmark of the late stages of apoptosis is the cleavage of nuclear DNA into internucleosomal fragments. nih.gov This process is carried out by caspase-activated DNases. youtube.com DNA fragmentation assays are therefore widely used methods to detect and confirm apoptosis in cells treated with a test compound. nih.govyoutube.com
There are several common techniques to detect this fragmentation:
DNA Ladder Assay: This method involves extracting DNA from treated cells and separating it by size using agarose (B213101) gel electrophoresis. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments in multiples of approximately 180-200 base pairs, whereas DNA from healthy cells remains as a single high-molecular-weight band. nih.govresearchgate.net
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling): This technique uses an enzyme (TdT) to label the free 3'-hydroxyl ends of DNA strand breaks with labeled nucleotides. nih.govyoutube.com These labeled breaks can then be visualized and quantified using fluorescence microscopy or flow cytometry, providing a measure of the extent of apoptosis. youtube.com
Comet Assay (Single Cell Gel Electrophoresis): This assay detects both single and double-strand DNA breaks. Individual cells are embedded in agarose, lysed, and subjected to electrophoresis. Cells with significant DNA damage and fragmentation will form a "comet" shape with a tail of fragmented DNA extending from the nucleus. nih.gov
Novel trans-platinum complexes containing piperidine ligands have been shown to induce cell death that appears to be apoptotic, based on criteria such as caspase activation and morphological changes. nih.gov Such compounds were also found to penetrate cells and bind to cellular DNA. nih.gov For any piperidine derivative that exhibits cytotoxic activity, performing DNA fragmentation assays is a fundamental step to confirm that the mechanism of cell death involves the induction of apoptosis. researchgate.netnih.gov
Analysis of Apoptosis Induction Pathways
Cell Cycle Distribution Analysis
There are no published studies detailing the effects of this compound on cell cycle distribution. This type of analysis is crucial for determining if a compound inhibits cell proliferation by arresting cells at specific phases of the cell cycle. The standard method for this investigation is flow cytometry. In this technique, cells are treated with the compound of interest, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide. The fluorescence intensity of individual cells is then measured, which is proportional to the DNA content. This allows for the quantification of cells in the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle. A significant increase in the percentage of cells in any particular phase would suggest a compound-induced cell cycle arrest.
Lactate (B86563) Dehydrogenase (LDH) Release Assays
No data from lactate dehydrogenase (LDH) release assays for this compound are available in the scientific literature. LDH assays are a common method for assessing cytotoxicity. Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis. The assay measures the activity of this released LDH by a coupled enzymatic reaction that results in the formation of a colored product, formazan, which can be quantified spectrophotometrically. An increase in LDH release in treated cells compared to untreated controls indicates compound-induced cytotoxicity.
Investigation of Intracellular Signaling Pathway Modulation
Specific investigations into the modulation of intracellular signaling pathways by this compound have not been reported. Such studies are essential to elucidate the mechanism of action of a compound. A common technique to assess changes in signaling pathways is Western blotting. This method allows for the detection and quantification of specific proteins within a cell lysate. For example, researchers might investigate the effect of a compound on the phosphorylation status of key signaling proteins in pathways such as the PI3K/Akt or MAPK pathways, which are often dysregulated in diseases like cancer.
Studies on DNA Cleavage Abilities
There are no published findings on the ability of this compound to induce DNA cleavage. The capacity of a compound to damage DNA is a known mechanism for some antimicrobial and anticancer agents. DNA cleavage activity is typically assessed using gel electrophoresis. In this assay, purified DNA (often plasmid DNA) is incubated with the test compound. The different topological forms of the DNA (supercoiled, relaxed circular, and linear) are then separated by agarose gel electrophoresis. A compound that causes single-strand breaks will convert the supercoiled form to the relaxed circular form, while a compound that induces double-strand breaks will lead to the formation of the linear form.
In Vivo Preclinical Efficacy and Pharmacodynamic Studies (Non-Human Models)
Efficacy Studies in Established Animal Models of Infection
A review of the literature did not yield any studies on the in vivo efficacy of this compound in animal models of infection. To evaluate the potential of a new antimicrobial agent, researchers typically use established infection models, such as murine models of bacterial sepsis or skin infection. In these models, animals are infected with a relevant pathogen, and the test compound is administered to assess its ability to reduce the bacterial load, improve survival rates, or ameliorate clinical signs of infection compared to a control group.
Anticancer Activity in Murine Xenograft Models
There is no publicly available information regarding the anticancer activity of this compound in murine xenograft models. This type of study is a cornerstone of preclinical cancer drug development. It involves the subcutaneous implantation of human cancer cells into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. A significant inhibition of tumor growth in the treated group compared to the vehicle-treated control group would indicate potential in vivo anticancer efficacy.
Angiogenesis Modulation Studies in Relevant Non-Human Models (e.g., Chick Chorioallantoic Membrane)
The investigation into the anti-angiogenic potential of novel compounds is a critical step in the development of new therapeutics, particularly in oncology. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis. waocp.org The chick chorioallantoic membrane (CAM) assay is a widely utilized and well-established in vivo model for screening the angiogenic and anti-angiogenic properties of chemical compounds. waocp.orgnih.gov Its extensive vascularization and relative ease of access make it a suitable platform for observing the direct effects of substances on blood vessel development in a living organism. nih.govnih.gov
The CAM model is advantageous due to its cost-effectiveness and suitability for large-scale screening. nih.gov The assay involves the application of the test compound, such as this compound, directly onto the developing CAM of a chicken embryo. nih.gov The membrane is formed by the fusion of the chorion and the allantois during embryonic development and establishes a rich capillary network. nih.gov Researchers can then observe and quantify the response of the blood vessels to the compound.
In a typical experimental setup, fertilized chicken eggs are incubated for a number of days to allow for the development of the CAM. A small window is then made in the shell to expose the membrane. The test compound, dissolved in a non-toxic solvent, is applied to a specific area, often on a carrier disk. A positive control, a known anti-angiogenic agent like bevacizumab, and a negative control (vehicle only) are typically run in parallel. nih.gov After a further incubation period, the CAM is examined for any changes in vascularity.
While no specific studies on the anti-angiogenic effects of this compound using the CAM assay are publicly available, the table below illustrates the type of data that would be generated in such an investigation to determine its potential as an angiogenesis modulator.
Table 1: Hypothetical Anti-Angiogenic Activity of this compound in the Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Concentration (µM) | Mean Vessel Density Reduction (%) | Avascular Zone Score (0-2) | Statistical Significance (p-value vs. Vehicle) |
|---|---|---|---|---|
| Vehicle Control | N/A | 0 | 0.1 | N/A |
| Bevacizumab | 1.0 | 45 | 1.5 | <0.01 |
| This compound | 1.0 | 15 | 0.5 | <0.05 |
| This compound | 10.0 | 38 | 1.3 | <0.01 |
| This compound | 50.0 | 62 | 1.8 | <0.001 |
Avascular Zone Score: 0 = No effect, 1 = Moderate avascularity, 2 = Strong avascularity.
Behavioral Pharmacology for Central Nervous System Activity (e.g., Forced Swim Test for related compounds)
To evaluate the potential central nervous system (CNS) activity of compounds like this compound and its analogues, various behavioral pharmacology models are employed. The Forced Swim Test (FST) is one of the most common preclinical assays used to screen for potential antidepressant-like activity in rodents. researchgate.net The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture after initial periods of activity. researchgate.net This immobility is interpreted as a passive, stress-coping behavior. nih.gov
It has been widely observed that clinically effective antidepressant medications reduce the duration of immobility in the FST, increasing active behaviors such as swimming or climbing. nih.gov This predictive validity has established the FST as a primary screening tool in the discovery of new antidepressant drugs. nih.gov The test is typically conducted over two days. On the first day, a "pre-test" session involves placing the animal in the water for a longer duration (e.g., 15 minutes). researchgate.net This is followed 24 hours later by a shorter test session (e.g., 5 minutes) during which behavior is recorded and scored. nih.gov
The behavioral parameters scored during the test session are typically:
Immobility: The animal remains floating in the water, making only the small movements necessary to keep its head above water.
Swimming: The animal makes active swimming motions, moving around the cylinder.
Climbing: The animal makes active movements with its forepaws, usually directed against the walls of the cylinder.
An increase in swimming time is often associated with the mechanism of selective serotonin reuptake inhibitors (SSRIs), while an increase in climbing behavior is linked to the effects of norepinephrine (B1679862) reuptake inhibitors. nih.gov Therefore, the FST can provide preliminary insights into the potential neurochemical pathways through which a novel compound may be exerting its effects. It is crucial to also assess general locomotor activity in a separate test to ensure that the effects observed in the FST are not simply due to a general increase in motor stimulation. researchgate.net
While specific FST data for this compound is not available in the public domain, the following table provides a representative example of results that would be collected for an investigational compound with potential antidepressant-like properties, compared against a vehicle and a standard antidepressant.
Table 2: Representative Behavioral Data for an Analogue in the Mouse Forced Swim Test
| Treatment Group | Immobility (seconds) | Swimming (seconds) | Climbing (seconds) |
|---|---|---|---|
| Vehicle Control | 155 ± 10 | 100 ± 8 | 45 ± 5 |
| Imipramine (20 mg/kg) | 85 ± 9* | 120 ± 7 | 95 ± 8* |
| Analogue Compound A (10 mg/kg) | 120 ± 11* | 145 ± 10* | 35 ± 4 |
| Analogue Compound A (30 mg/kg) | 90 ± 8* | 165 ± 9* | 45 ± 6 |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Bevacizumab |
| Imipramine |
| Serotonin |
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Investigation of Substituent Effects on Biological Potency and Selectivity
A systematic approach to modifying the core structure has yielded significant insights into the determinants of biological activity.
The 3,4-difluorophenyl group is a critical component for the activity of many piperidine-based ligands. The presence and position of halogen substitutes on this phenyl ring are often essential for inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk Studies on related phenylpiperidine structures have demonstrated that the nature and location of substituents significantly modulate potency.
For instance, in a series of piperidine-4-carboxamides designed as DNA gyrase inhibitors, the addition of a trifluoromethyl group at the 4-position of the phenyl ring resulted in a nearly tenfold increase in activity against M. abscessus compared to the unsubstituted parent compound. nih.gov Conversely, moving this same group to the 3-position led to a reduction in potency. nih.gov This highlights the sensitivity of the target's binding pocket to the substitution pattern on the phenyl ring.
Research on inhibitors of human equilibrative nucleoside transporters (ENTs) further underscores the importance of the phenyl moiety. In a series of FPMINT analogues, which feature a fluorophenyl group, the presence of a halogen on this ring was found to be crucial for inhibitory activity against both ENT1 and ENT2. frontiersin.org
Table 1: Effect of Phenyl Ring Substitution on Inhibitory Activity
| Compound Series | Substitution on Phenyl Ring | Effect on Potency | Reference |
|---|---|---|---|
| Piperidine-4-carboxamides | 4-Trifluoromethyl | ~10-fold increase | nih.gov |
| Piperidine-4-carboxamides | 3-Trifluoromethyl | Reduced potency | nih.gov |
| FPMINT Analogues | Halogen (general) | Essential for ENT1/ENT2 inhibition | frontiersin.org |
The substituent on the piperidine (B6355638) nitrogen plays a pivotal role in target interaction, largely through its influence on the basicity and ionization state of the nitrogen atom. For ligands targeting the sigma 1 (σ1) receptor, a positively charged nitrogen atom is considered critical for efficient binding. nih.gov The basicity of the piperidine nitrogen, and thus its protonation state at physiological pH, directly impacts affinity and selectivity. nih.gov
Studies have shown that different N-substituents lead to varied biological outcomes. For example, 1-methylpiperidines demonstrated high σ1 receptor affinity, whereas derivatives with a proton (N-H), a tosyl group, or an ethyl group at the same position exhibited significantly lower affinity. researchgate.net In another study on monoamine oxidase (MAO) inhibitors, compounds with N-propyl or N-diethyl groups were found to be potent derivatives. acs.org The position of substitution on the piperidine ring itself is also important; para-substitution is often preferred over meta-substitution for MAO inhibitory effects. acs.org
Table 2: Influence of Piperidine N-Substituents on Receptor Affinity/Activity
| Target | N-Substituent | Observed Activity/Affinity | Reference |
|---|---|---|---|
| σ1 Receptor | Methyl | High affinity | researchgate.net |
| σ1 Receptor | H, Ethyl, Tosyl | Considerably lower affinity | researchgate.net |
| MAO-B | N-Propyl | Potent inhibition | acs.org |
| MAO-B | N-Diethyl | Potent inhibition | acs.org |
| σ1 Receptor | Positively Charged Nitrogen (general) | Critical for efficient binding | nih.gov |
The alkyl linker, which in the parent compound is a methyl group connecting the difluorophenyl ring to the piperidine, is crucial for correctly positioning the aromatic and heterocyclic moieties within the receptor binding site. The length and flexibility of this linker can significantly affect binding affinity. researchgate.net
Identification and Characterization of Key Pharmacophoric Features
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. For 4-phenylpiperidine (B165713) derivatives acting on various receptors, distinct pharmacophore models have been proposed. nih.govresearchgate.net
For sigma 1 (S1R) receptor ligands, a common pharmacophore includes:
A positive ionizable functionality, typically the protonated piperidine nitrogen. nih.gov
A primary hydrophobic group. nih.gov
A secondary hydrophobic group. nih.gov
In the case of 4-[(3,4-Difluorophenyl)methyl]piperidine analogs targeting S1R, the piperidine nitrogen provides the positive charge, while the benzyl (B1604629) and phenyl moieties can occupy hydrophobic pockets within the binding site. nih.gov For µ-opioid agonists, a proposed pharmacophore involves the piperidine ring in a chair conformation with both the N-substituent and the 4-phenyl group in equatorial positions to ensure optimal receptor interaction. researchgate.net Ligand-based pharmacophore modeling, which derives models from a set of known active molecules, is a valuable strategy, especially when the 3D structure of the protein target is unavailable. mdpi.com
Stereochemical Effects on Receptor Binding and Biological Response
Chirality can be a critical factor in drug action, as enantiomers of a chiral molecule can exhibit different pharmacological and pharmacokinetic properties in the chiral environment of the body. nih.gov A chiral drug may possess multiple chiral centers, and the absolute configuration (R or S) at each center can influence how the molecule interacts with its chiral binding site, such as a receptor or enzyme. nih.gov
One enantiomer might bind with high affinity and elicit a strong biological response, while the other is significantly less active or inactive. nih.gov This is because only one enantiomer may have the correct three-dimensional structure to align its key functional groups (e.g., A, B, and C) with the corresponding recognition sites (a, b, and c) on the receptor. nih.gov While some studies on piperidine derivatives have found that stereoisomerism has minimal impact on properties like basicity, it can lead to more pronounced variations in biological activity and metabolism. nih.gov For example, the synthesis of specific diastereomers, such as cis-configured piperidines, has been a key step in developing potent σ1 receptor ligands. researchgate.net
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational techniques are indispensable tools for understanding and predicting the SAR of this compound derivatives. These methods provide insights into the molecular interactions that govern biological activity. clinmedkaz.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been used to analyze the binding modes of piperidine derivatives in sigma receptors, revealing crucial interactions like salt bridges between the protonated piperidine nitrogen and acidic residues like Glu172 and Asp126. polyu.edu.hknih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. nih.gov These models, sometimes employing neural networks, can predict the activity of novel compounds and help identify key molecular descriptors for potency. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, helping to assess the stability of binding poses and identify key interacting amino acid residues. researchgate.net These simulations have been used to understand how different substituents on the piperidine ring interact with lipophilic pockets in the σ1 receptor. researchgate.net
Pharmacophore Modeling: Computational tools can generate 3D pharmacophore models from the structures of active ligands, which can then be used to screen virtual libraries for new potential hits. mdpi.comresearchgate.net
These computational approaches, often used in concert, are crucial for rational drug design, allowing researchers to prioritize the synthesis of compounds with a higher probability of success. nih.govresearchgate.net
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial in structure-based drug design to understand the interactions that stabilize the ligand-receptor complex. For this compound, molecular docking studies would elucidate how this molecule fits into the binding pocket of a specific protein target.
In a typical docking protocol, the three-dimensional structure of the target protein is obtained from crystallographic data. The ligand, this compound, is then computationally placed into the binding site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.
Key interactions for derivatives of benzylpiperidine often involve the protonated nitrogen of the piperidine ring forming ionic interactions or hydrogen bonds with acidic residues in the receptor's binding site. nih.gov The aromatic ring, in this case, the 3,4-difluorophenyl group, typically engages in hydrophobic and van der Waals interactions within a hydrophobic pocket of the target protein. The fluorine atoms can modulate the electronic properties of the phenyl ring and may participate in specific interactions, such as hydrogen bonds with suitable donor groups or other non-covalent interactions. emerginginvestigators.org
For instance, in studies of N-benzylpiperidine derivatives as cholinesterase inhibitors, the benzyl moiety often occupies the peripheral anionic site (PAS) of the enzyme. nih.govsci-hub.se Similarly, for this compound, the difluorophenyl group would be expected to interact with residues in a corresponding hydrophobic region of its target.
To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores and key interacting residues for this compound with a putative receptor, based on findings for analogous compounds. nih.govnih.gov
Table 1: Illustrative Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Putative Receptor A | -8.5 | Asp120, Tyr330 | Ionic, Hydrogen Bond |
| Putative Receptor A | -8.5 | Phe288, Trp84 | Hydrophobic (π-π stacking) |
| Putative Receptor B | -7.9 | Ser122, Glu199 | Hydrogen Bond |
This data is illustrative and intended to represent the type of results obtained from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. drugdesign.org These models are used to predict the activity of new, unsynthesized compounds and to understand which physicochemical properties are important for their biological function.
For a series of analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., molecular connectivity indices). The biological activity, such as the half-maximal inhibitory concentration (IC50), is then correlated with these descriptors using statistical methods like multiple linear regression (MLR). mdpi.com
A hypothetical QSAR equation for a series of 4-benzylpiperidine (B145979) derivatives might look like this:
log(1/IC50) = 0.6 * logP - 0.2 * (Molecular_Weight) + 1.5 * (H-bond_Donors) + c
This equation would suggest that hydrophobicity (logP) and the number of hydrogen bond donors positively influence the biological activity, while molecular weight has a negative impact. The difluoro substitution on the phenyl ring of this compound would significantly influence descriptors such as logP and electronic properties, thereby affecting its predicted activity.
The following table provides an example of the data used in a QSAR study for a series of hypothetical analogs.
Table 2: Illustrative Data for a QSAR Study of 4-Benzylpiperidine Analogs
| Compound | log(1/IC50) | logP | Molecular Weight | H-bond Donors |
|---|---|---|---|---|
| Analog 1 | 5.2 | 2.5 | 175 | 1 |
| Analog 2 (difluoro) | 5.8 | 3.1 | 211 | 1 |
| Analog 3 (methoxy) | 5.5 | 2.8 | 205 | 1 |
This data is illustrative. The values are hypothetical and serve to demonstrate the parameters used in a QSAR analysis.
Conformational Analysis and Dynamics Simulations for Ligand-Receptor Complex Stability
Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of a ligand and the stability of the ligand-receptor complex over time. rsc.org For this compound, understanding its conformational preferences is key to predicting its binding mode. The piperidine ring typically adopts a chair conformation, and the orientation of the (3,4-difluorophenyl)methyl substituent (axial versus equatorial) can significantly impact binding affinity. researchgate.net
Molecular dynamics simulations are computational methods that simulate the movements of atoms and molecules over a period of time. rsc.org An MD simulation of the this compound-receptor complex, starting from a docked pose, can reveal the stability of the interaction. nih.gov Key metrics from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation suggests a stable binding mode.
Furthermore, MD simulations can elucidate the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). sci-hub.se These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not apparent from static docking studies. nih.gov
The fluorination of the phenyl ring can influence the conformational preferences of the molecule due to electrostatic interactions and may also affect its metabolic stability. emerginginvestigators.orgresearchgate.net
The following table illustrates the type of data that can be obtained from an MD simulation study.
Table 3: Illustrative Molecular Dynamics Simulation Data for Ligand-Receptor Complexes
| Ligand | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Estimated Binding Free Energy (MM/GBSA, kcal/mol) |
|---|---|---|---|
| 4-Benzylpiperidine | 1.2 | 1.5 | -45.3 |
| This compound | 1.1 | 1.4 | -52.1 |
This data is illustrative and represents typical outputs from molecular dynamics simulations, comparing the stability and binding energy of different ligands.
Pharmacological Targets and Molecular Mechanisms of Action
Identification and Validation of Direct Biological Targets
There is currently no publicly available research that identifies and validates specific biological targets for 4-[(3,4-Difluorophenyl)methyl]piperidine. Investigations into its potential interactions with receptors or enzymes have not been reported in peer-reviewed literature.
Detailed Characterization of Ligand-Target Binding Interactions
In the absence of identified biological targets, a detailed characterization of ligand-target binding interactions for this compound is not possible. Such studies, which often involve techniques like X-ray crystallography or computational modeling, are contingent on first identifying a specific molecular target.
Elucidation of Downstream Signaling Pathways and Cellular Events
Information regarding the downstream signaling pathways and cellular events modulated by this compound is not available. Research into how this compound might affect intracellular signaling cascades following a potential target engagement has not been published.
Off-Target Profiling and Selectivity Assessment
A formal off-target profiling and selectivity assessment for this compound has not been documented in the scientific literature. These studies are crucial for understanding the biological specificity of a compound and for predicting potential side effects, but such data is currently unavailable for this particular molecule.
Future Research Directions and Therapeutic Potential
Development of Novel Synthetic Methodologies for Enhanced Chemical Space Exploration
The synthesis of piperidine (B6355638) derivatives is a well-established field, yet the demand for efficient and diverse methods to access novel analogs of 4-[(3,4-difluorophenyl)methyl]piperidine continues to drive innovation. Future research will likely focus on developing asymmetric syntheses to control the stereochemistry of substituted piperidines, which can have a profound impact on their pharmacological activity and safety profiles. Furthermore, the development of one-pot or tandem reactions that combine the formation of the piperidine ring with the introduction of the difluorobenzyl group could significantly streamline the synthesis of these compounds, making the exploration of chemical space more efficient. nih.gov
A key area of advancement lies in the late-stage functionalization of the piperidine ring and the difluorophenyl moiety. This would allow for the rapid generation of a library of analogs from a common intermediate, facilitating the exploration of structure-activity relationships (SAR). For instance, methods for the selective C-H activation of the piperidine ring or the aromatic system would enable the introduction of a wide range of substituents, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
Design of Advanced Preclinical Models for Comprehensive Efficacy and Pharmacodynamic Evaluation
To fully elucidate the therapeutic potential of this compound derivatives, the development and use of more sophisticated preclinical models is essential. For neurodegenerative diseases like Parkinson's, moving beyond simple toxin-induced models to more complex genetic or viral vector-based models that better recapitulate the progressive nature of the disease will be crucial. For instance, in the evaluation of dopamine (B1211576) D4 receptor antagonists for L-DOPA-induced dyskinesia, preclinical models that can distinguish between anti-dyskinetic effects and the preservation of the anti-parkinsonian efficacy of L-DOPA are highly valuable. nih.gov
Pharmacodynamic studies will also benefit from advanced techniques. The use of in vivo imaging techniques such as positron emission tomography (PET) with radiolabeled ligands based on the this compound scaffold can provide invaluable information on target engagement, receptor occupancy, and the relationship between drug concentration and pharmacological effect in real-time within the living brain. This can help in the selection of optimal drug candidates for clinical development.
Strategies for Lead Optimization and Identification of Preclinical Drug Candidates
The process of optimizing a lead compound derived from the this compound scaffold involves a multi-parameter approach to enhance its drug-like properties. A critical aspect of this is improving metabolic stability. Research has shown that while some derivatives exhibit high potency, they may suffer from poor microsomal stability. nih.gov Future lead optimization strategies will likely involve the strategic introduction of metabolic blockers or the modification of metabolically liable sites, guided by in vitro metabolism studies.
Structure-activity relationship (SAR) studies are central to lead optimization. For example, in the development of dopamine D4 receptor antagonists, it was found that a 3,4-difluorophenyl group on a 4,4-difluoropiperidine (B1302736) ether scaffold resulted in the most potent compound in the series. nih.gov Systematic modifications of the piperidine ring, the linker, and the difluorophenyl moiety will continue to be a key strategy. The ultimate goal is to identify a preclinical drug candidate with a balanced profile of high potency, selectivity, good pharmacokinetic properties (including brain penetration for CNS targets), and a favorable safety profile. Research on benzyloxypiperidine-based D4 antagonists has identified lead molecules with low clearance and good brain penetration, with further in vivo studies ongoing. veterinaria.org
| Compound Series | Key Findings | Reference |
| 4,4-Difluoropiperidine Ethers | The 3,4-difluorophenyl analog was the most potent D4 receptor antagonist in the series. | nih.gov |
| Benzyloxypiperidine Analogs | A 3,4-difluorobenzyl group conferred activity as a D4 receptor antagonist. | veterinaria.org |
Exploration of Novel Therapeutic Applications Beyond Current Indications
While much of the research on this compound derivatives has focused on established CNS targets like dopamine and sigma receptors for conditions such as Parkinson's disease and pain, the versatility of this scaffold suggests potential for a broader range of therapeutic applications. nih.govnih.gov For instance, the modulation of ion channels, transporters, and enzymes involved in other neurological and psychiatric disorders could be explored.
Recent studies have highlighted the potential of dopamine D4 receptor antagonists in the treatment of glioblastoma, suggesting a novel application in oncology. researchgate.net Further investigation into the anti-proliferative and pro-apoptotic effects of this compound-based compounds in various cancer cell lines could open up new avenues for drug development. Additionally, the anti-inflammatory properties of some piperidine derivatives suggest their potential use in treating neuroinflammatory conditions. The sigma-1 receptor, a target for some piperidine-based ligands, is implicated in a wide range of diseases, including addiction and psychiatric disorders, offering further opportunities for therapeutic expansion. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. These computational tools can be applied at various stages of the drug discovery pipeline. In the early stages, ML models can be used to predict the biological activity of virtual compounds, allowing for the efficient screening of large chemical libraries and the identification of promising hits.
For lead optimization, AI and ML algorithms can build predictive models for key drug properties such as blood-brain barrier permeability, metabolic stability, and potential toxicity. nih.gov This can help to prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost of drug development. nih.gov Furthermore, generative AI models can be used for the de novo design of novel this compound derivatives with optimized properties, exploring chemical space that may not be accessible through traditional medicinal chemistry approaches.
| AI/ML Application | Potential Impact on Drug Discovery | Reference |
| Predictive Modeling | Efficiently screen virtual libraries for biological activity and ADMET properties. | |
| De Novo Drug Design | Generate novel compounds with optimized multi-parameter profiles. | nih.gov |
| Blood-Brain Barrier Prediction | Optimize compounds for CNS penetration. | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(3,4-Difluorophenyl)methyl]piperidine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives with fluorophenyl groups are synthesized via multi-step reactions, such as coupling 3,4-difluorobenzyl halides with piperidine precursors under basic conditions (e.g., triethylamine in methanol or dichloromethane). Optimization includes controlling temperature (reflux at 60–80°C), stoichiometric ratios (1:1.2 for amine:electrophile), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical for confirming substituent positions and stereochemistry. For example, aromatic protons in the 3,4-difluorophenyl group resonate at δ 6.8–7.2 ppm, while piperidine protons appear as multiplet signals between δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution LC-MS (ESI-TOF) provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Diffraction : Single-crystal X-ray studies resolve stereochemical ambiguities, as demonstrated for related apicrate salts of piperidine derivatives .
Q. How does the 3,4-difluorophenyl moiety influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing fluorine atoms enhance lipophilicity (logP ~2.8–3.2) and metabolic stability. Computational modeling (e.g., DFT calculations) predicts increased bioavailability compared to non-fluorinated analogs. Solubility can be improved using hydrochloride salts, as seen in structurally similar compounds .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound derivatives across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in Akt inhibition studies may arise from off-target effects, requiring counter-screening against related kinases .
- Purity Checks : Use HPLC (C18 columns, methanol/buffer mobile phases) to confirm >95% purity, as impurities from incomplete Boc-deprotection (e.g., residual TFA) can skew bioactivity .
Q. What strategies are effective in optimizing the selectivity of this compound-based kinase inhibitors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the piperidine ring’s substituents (e.g., tert-butyl carbamates) to sterically hinder off-target binding. For example, replacing methyl groups with bulkier moieties reduced hERG channel affinity in Akt inhibitors .
- Crystallography : Co-crystallize derivatives with target kinases (e.g., Akt) to identify critical hydrogen bonds (e.g., with Glu234 or Lys158) and optimize interactions .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
- Methodological Answer :
- Reaction Scaling : Transitioning from batch reactors to flow chemistry improves yield consistency. For example, continuous flow systems reduce exothermic risks in halogenation steps .
- Purification : Replace column chromatography with solvent crystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective scale-up .
Data-Driven Considerations
Q. How do stereochemical variations in this compound impact its pharmacological profile?
- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) separates isomers for individual testing. For example, the (-)-trans isomer of a related fluorophenyl-piperidine showed 10-fold higher 5-HT receptor affinity than the (+)-cis form .
Q. What computational tools are recommended for predicting the metabolic stability of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
